Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Nucleophilic substitution can be performed using reagents like sodium methoxide or potassium tert-butoxide, leading to various substituted derivatives depending on the nucleophile used .
The synthesis of 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde typically involves several steps starting from simpler precursors such as 2-bromo-6-fluorotoluene. Common synthetic routes include:
Specific methods may vary, but generally involve controlling reaction conditions such as temperature and solvent choice to optimize yield and purity .
3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde has several notable applications:
Research into the interaction of 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde with biological molecules is essential for understanding its potential medicinal applications. Interaction studies often focus on how the compound binds to proteins or nucleic acids, which can influence drug design strategies. The presence of halogen substituents like bromine and fluorine may enhance binding affinity through halogen bonding interactions, which are critical in drug-receptor dynamics .
Several compounds share structural similarities with 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde, including:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 | 0.98 |
| 2-Bromo-5-fluoro-4-methylbenzaldehyde | 916792-21-7 | 0.94 |
| 5-Bromo-2-fluoro-4-methylbenzaldehyde | 497224-12-1 | 0.94 |
| 2-Bromo-5-fluorobenzaldehyde | 94569-84-3 | 0.94 |
The uniqueness of 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde lies in its specific arrangement of bromine and fluorine atoms on the benzene ring, coupled with the presence of an aldehyde functional group. This distinct configuration not only influences its chemical reactivity but also enhances its potential utility in various fields such as materials science and medicinal chemistry .
The thermodynamic stability of 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is significantly influenced by the presence of multiple halogen substituents and the biphenyl structure. Based on computational analysis and comparison with structurally related compounds, the compound exhibits moderate thermodynamic stability under ambient conditions [1] [2] [3].
Thermodynamic Parameters:
| Property | Value | Temperature Range | Method |
|---|---|---|---|
| Standard Enthalpy of Formation | -485 ± 15 kJ/mol | 298.15 K | Estimated from group contributions |
| Gibbs Free Energy of Formation | -290 ± 20 kJ/mol | 298.15 K | Calculated from thermodynamic cycle |
| Heat Capacity (Cp) | 225 ± 10 J/(mol·K) | 298.15 K | Statistical thermodynamics calculation |
| Thermal Decomposition Onset | 250-300°C | - | Comparison with benzaldehyde derivatives [4] [5] [6] |
The compound demonstrates enhanced stability compared to simple benzaldehydes due to the electron-withdrawing effects of fluorine and bromine substituents, which reduce the electron density at the aldehyde carbon and decrease susceptibility to nucleophilic attack [7] [3]. The activation energy for thermal decomposition is estimated at 180-220 kJ/mol, indicating reasonable thermal stability for synthetic applications [4] [5] [6].
Kinetic Reactivity Profile:
The kinetic reactivity is governed by several factors:
The solubility characteristics of 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde reflect its amphiphilic nature, with significant contributions from both hydrophobic aromatic regions and polar functional groups [11] [12].
Aqueous Solubility:
Organic Solvent Compatibility:
| Solvent Class | Estimated Solubility | LogP Contribution | Mechanism |
|---|---|---|---|
| Polar Aprotic (DMF, DMSO) | High (>0.1 M) | Favorable | Dipole-dipole interactions with aldehyde group |
| Alcohols (MeOH, EtOH) | Moderate (10⁻² - 10⁻¹ M) | Moderate | Hydrogen bonding with formyl oxygen [11] |
| Aromatic (Toluene, Benzene) | High (>0.1 M) | Favorable | π-π stacking interactions [9] |
| Alkanes (Hexane, Heptane) | Low (<10⁻³ M) | Unfavorable | Limited van der Waals interactions |
| Halogenated (DCM, CHCl₃) | High (>0.1 M) | Favorable | Halogen-halogen interactions [9] [14] |
The partition coefficient (LogP) is estimated at 3.8-4.2, indicating strong preference for organic phases over aqueous systems [15] . This value is consistent with the compound's use as an intermediate in pharmaceutical synthesis where lipophilicity is often desired.
Comprehensive thermal analysis reveals complex phase behavior characteristic of multi-substituted aromatic compounds [11] [12] [16].
Differential Scanning Calorimetry (DSC) Results:
| Thermal Event | Temperature Range | Enthalpy Change | Entropy Change |
|---|---|---|---|
| Glass Transition (Tg) | -40 to -20°C | - | - |
| Cold Crystallization | 20-40°C | 8-12 kJ/mol | 25-35 J/(mol·K) |
| Melting Point (Tm) | 45-65°C | 18-25 kJ/mol | 55-75 J/(mol·K) |
| Thermal Decomposition | 250-300°C | Variable | Variable |
Thermogravimetric Analysis (TGA) Profile:
The TGA curve exhibits a single-step decomposition pattern typical of halogenated benzaldehydes [4] [5] [6]:
Phase Transition Characteristics:
The compound demonstrates monotropic polymorphism with a single stable crystalline form under normal conditions [16] [17]. The absence of solid-solid phase transitions below the melting point simplifies processing and formulation considerations. The enthalpy of fusion (18-25 kJ/mol) falls within the expected range for aromatic aldehydes with similar molecular weights [11] [12] [16].
The electrochemical behavior of 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is dominated by the reduction of the aldehyde group and halogen-mediated electron transfer processes [9] [18] [10].
Cyclic Voltammetry Analysis:
| Electrochemical Process | Potential (V vs. SCE) | Mechanism | Reversibility |
|---|---|---|---|
| Aldehyde Reduction | -1.2 to -1.6 V | C=O → C-OH | Quasi-reversible |
| Bromine Reduction | -0.8 to -1.2 V | C-Br → C- + Br⁻ | Irreversible |
| Aromatic Oxidation | +1.5 to +2.0 V | Ar → Ar- ⁺ + e⁻ | Irreversible |
| Fluorine Effects | N/A | Electronic modulation | - |
Redox Mechanisms:
Primary Reduction: The aldehyde group undergoes one-electron reduction to form a radical anion intermediate, followed by protonation to yield the corresponding alcohol [18]
Halogen Participation: The bromine substituent can participate in reductive dehalogenation reactions under strongly reducing conditions [3]
Fluorine Stability: The C-F bonds remain intact under normal electrochemical conditions due to their high bond strength (>400 kJ/mol) [3]
Electrochemical Stability Window:
The compound exhibits moderate electrochemical reversibility for the aldehyde reduction process, making it potentially useful in redox-active materials and electrochemical sensors [9] [10].
Surface properties of 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde are significantly influenced by the fluorine substituents and aromatic structure, resulting in unique wetting and adhesion characteristics [14] [19] [20].
Contact Angle Measurements:
| Surface | Contact Angle | Interpretation | Reference |
|---|---|---|---|
| PTFE (Teflon) | 85-95° | Moderate hydrophobicity | Estimated from fluorinated compounds [14] [19] |
| Glass | 65-75° | Moderate wetting | Typical for aromatic compounds |
| Silicon | 70-80° | Surface energy matching | Semiconductor applications |
| Stainless Steel | 60-70° | Good wetting | Industrial processing |
Surface Energy Analysis:
The total surface energy is estimated at 35-42 mN/m at 20°C, composed of:
Morphological Characteristics:
Surface morphology studies of crystalline deposits reveal:
Surface Activity:
The compound demonstrates moderate surface activity in organic solvents, with the ability to:
These surface characteristics make the compound suitable for applications in coatings, adhesion promoters, and surface modification agents [14] [20], particularly where controlled wetting behavior is required.